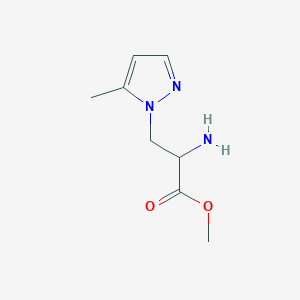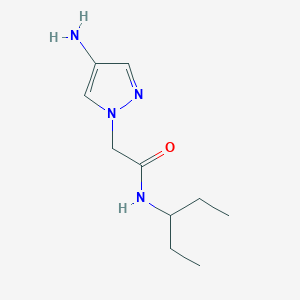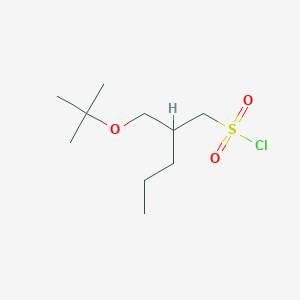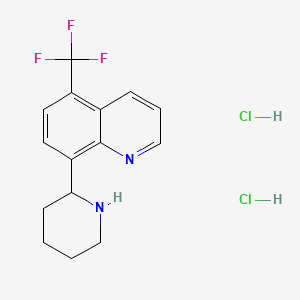
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride is a chemical compound known for its unique structure and properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound’s molecular formula is C17H18Cl2F3N2, and it is often utilized for its potential therapeutic and biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often incorporating advanced techniques like crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
- 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline hydrochloride
- 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline methanol
Comparison: Compared to its analogs, 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain research applications where these properties are advantageous.
Properties
Molecular Formula |
C15H17Cl2F3N2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
8-piperidin-2-yl-5-(trifluoromethyl)quinoline;dihydrochloride |
InChI |
InChI=1S/C15H15F3N2.2ClH/c16-15(17,18)12-7-6-11(13-5-1-2-8-19-13)14-10(12)4-3-9-20-14;;/h3-4,6-7,9,13,19H,1-2,5,8H2;2*1H |
InChI Key |
UHLVNOMYEKSMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C3C(=C(C=C2)C(F)(F)F)C=CC=N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
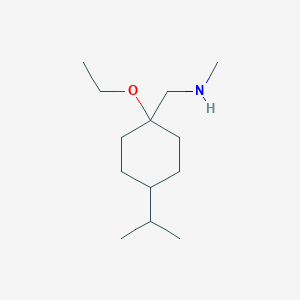
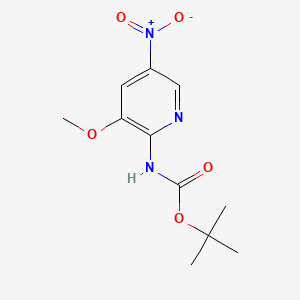
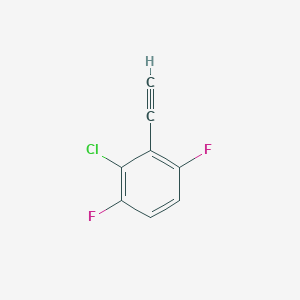


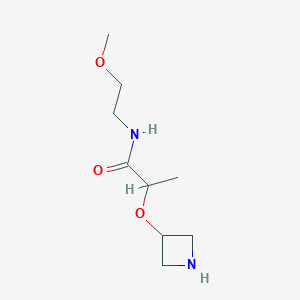
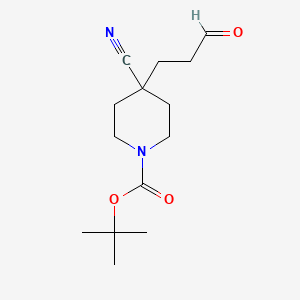
![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)
